2-(2,5-dioxo-4-imidazolidinyl)-N-phenylacetamide
Overview
Description
2-(2,5-dioxo-4-imidazolidinyl)-N-phenylacetamide is a heterocyclic compound that features a five-membered ring containing a urea substituent at the 4th position. This compound is known for its diverse applications in various fields, including pharmaceuticals, cosmetics, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxo-4-imidazolidinyl)-N-phenylacetamide typically involves the reaction of phenylacetic acid with urea under controlled conditions. The process includes:
Condensation Reaction: Phenylacetic acid reacts with urea in the presence of a catalyst, such as sulfuric acid, to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the imidazolidinyl ring structure.
Purification: The final product is purified through recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxo-4-imidazolidinyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazolidinyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as halogenated, aminated, or thiolated derivatives .
Scientific Research Applications
2-(2,5-dioxo-4-imidazolidinyl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its wound healing properties and as an active ingredient in topical formulations.
Industry: Utilized in the production of cosmetics and personal care products due to its skin-soothing properties
Mechanism of Action
The mechanism of action of 2-(2,5-dioxo-4-imidazolidinyl)-N-phenylacetamide involves its interaction with cellular components to exert its effects. It is known to:
Target Molecular Pathways: Interact with enzymes and proteins involved in cellular repair and regeneration.
Modulate Inflammatory Responses: Reduce inflammation by inhibiting pro-inflammatory mediators.
Enhance Wound Healing: Promote cell proliferation and tissue regeneration
Comparison with Similar Compounds
Similar Compounds
Allantoin: A structurally similar compound with similar wound healing and skin-soothing properties.
Imidazolidinyl urea: Another related compound used as a preservative in cosmetics and pharmaceuticals
Uniqueness
2-(2,5-dioxo-4-imidazolidinyl)-N-phenylacetamide stands out due to its specific phenylacetamide moiety, which imparts unique chemical and biological properties. This makes it particularly effective in applications where both antimicrobial and anti-inflammatory effects are desired .
Properties
IUPAC Name |
2-(2,5-dioxoimidazolidin-4-yl)-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-9(12-7-4-2-1-3-5-7)6-8-10(16)14-11(17)13-8/h1-5,8H,6H2,(H,12,15)(H2,13,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXCRCMVXJEEFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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